Salicylaldehyde

Description

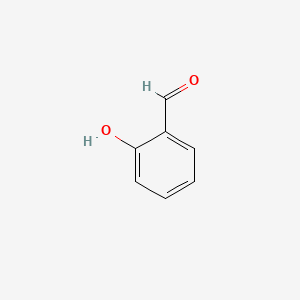

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQUZDBALVYZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29734-89-2 | |

| Record name | Benzaldehyde, 2-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29734-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1021792 | |

| Record name | Salicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Salicyladehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Salicyladehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170 | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Salicyladehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/817/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1) | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/ | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6989 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid | |

CAS No. |

90-02-8, 27761-48-4 | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Salicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC187662 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SALICYLALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Salicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17K64GZH20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

19.4 °F (USCG, 1999), -7 °C, 0.7 °C | |

| Record name | SALICYLALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Hydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Duff reaction for ortho-formylation of phenols

An In-Depth Technical Guide to the Duff Reaction for Ortho-Formylation of Phenols

For the Researcher, Scientist, and Drug Development Professional

Abstract

The Duff reaction stands as a cornerstone of synthetic organic chemistry, providing a direct and regioselective pathway for the ortho-formylation of phenols to produce valuable salicylaldehyde derivatives. This guide offers a comprehensive exploration of the Duff reaction, delving into its intricate mechanism, outlining its synthetic scope and inherent limitations, and providing detailed experimental protocols. By synthesizing theoretical understanding with practical insights, this document aims to equip researchers with the knowledge to effectively harness and optimize the Duff reaction in their synthetic endeavors, particularly within the realm of pharmaceutical development where salicylaldehydes are crucial intermediates.

Introduction: The Enduring Relevance of a Classic Transformation

First described by James C. Duff in the 1930s, the Duff reaction is an electrophilic aromatic substitution that utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium to introduce a formyl group (-CHO) predominantly at the ortho-position of a phenolic hydroxyl group.[1][2] Salicylaldehydes, the primary products of this reaction, are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, owing to their versatile reactivity.

While other formylation methods such as the Reimer-Tiemann and Vilsmeier-Haack reactions exist, the Duff reaction often presents advantages in terms of operational simplicity, the use of inexpensive and readily available reagents, and its tolerance to certain functional groups.[3] However, the reaction is not without its challenges, including often modest yields and a mechanism that has been the subject of considerable study.[2][4] This guide will navigate these complexities, offering a detailed perspective for the modern synthetic chemist.

The Molecular Dance: Unraveling the Reaction Mechanism

The Duff reaction is a nuanced process, proceeding through several key stages. It is generally accepted to be a variant of the Mannich reaction.[3][5] The reaction is initiated by the activation of hexamethylenetetramine in an acidic environment.

The currently accepted mechanistic pathway can be outlined as follows:

-

Formation of the Electrophile: Hexamethylenetetramine (HMTA), a stable adamantane-like structure, is protonated in the presence of an acid catalyst.[6][7] This protonation facilitates the cleavage of a C-N bond, leading to the formation of a reactive iminium ion.[3][5][8]

-

Electrophilic Aromatic Substitution: The electron-rich phenol attacks the electrophilic iminium ion, preferentially at the ortho position. Theoretical studies, including Density Functional Theory (DFT) calculations, have provided significant insight into the remarkable ortho-selectivity.[3][5][9][10] These studies suggest the formation of a cyclohexa-2,4-dienone intermediate, which is stabilized by a crucial hydrogen bond between the phenolic hydroxyl group and the incoming electrophile.[3][9][10] This interaction directs the substitution to the proximate ortho position.

-

Formation of a Mannich Base Intermediate: The initial electrophilic attack results in the formation of a β-aminoketone-type Mannich base.[3][5]

-

Oxidation and Rearomatization: The Mannich base intermediate undergoes an intramolecular redox reaction, which raises the oxidation state of the benzylic carbon.[8] This is followed by rearomatization of the aromatic ring.

-

Hydrolysis to the Aldehyde: The final step involves the hydrolysis of the resulting imine or related nitrogen-containing intermediates, typically facilitated by the addition of water during the acidic work-up, to yield the desired this compound.[3][9]

The following diagram illustrates the proposed mechanistic pathway of the Duff reaction:

Caption: Proposed mechanism of the .

Synthetic Utility: Scope and Limitations

The Duff reaction is a valuable tool in the synthetic chemist's arsenal, but a thorough understanding of its scope and limitations is crucial for its successful application.

Substrate Scope

The reaction is most effective for phenols bearing electron-donating groups, which activate the aromatic ring towards electrophilic substitution. The table below summarizes the general applicability of the Duff reaction to various substituted phenols.

| Phenolic Substrate Type | Reactivity & Regioselectivity | Typical Yields | Notes |

| Phenol | Moderate reactivity, primarily ortho-formylation. | Low to Moderate | |

| Alkyl-substituted Phenols | Good reactivity, strong ortho-directing effect. | Moderate to High | Para-substituted phenols give exclusively ortho-formylation.[9] |

| Alkoxy-substituted Phenols | Good reactivity, strong ortho-directing effect. | Moderate to High | |

| Halogen-substituted Phenols | Reactivity is generally good. | Moderate | The reaction is successful with chloro- and bromo-substituted phenols. |

| Phenols with Electron-Withdrawing Groups | Poor reactivity. | Low to Very Low | Groups like nitro and cyano deactivate the ring, hindering the reaction.[11][12] |

| Sterically Hindered Phenols | Reactivity is highly dependent on the steric bulk. | Low to Moderate | Bulky groups around the hydroxyl can block the ortho positions, leading to lower yields or para-formylation.[13] |

| Polycyclic Phenols (e.g., Naphthols) | Good reactivity. | Moderate to High | 2-Naphthol can be formylated to give 2-hydroxy-1-naphthaldehyde in good yield.[4] |

Limitations and Challenges

Despite its utility, the Duff reaction is beset by several limitations:

-

Low Yields: In its original form, the reaction often provides low to moderate yields, sometimes in the range of 15-20%.[2][4]

-

Regioselectivity: While strongly ortho-selective, para-formylation can occur, especially if the ortho positions are sterically hindered.[8]

-

Over-formylation: In highly activated systems, diformylation and even triformylation can be observed.[8]

-

Harsh Reaction Conditions: The reaction often requires high temperatures, which can be detrimental to sensitive substrates.[11]

-

Work-up Procedures: The hydrolysis of the intermediate imine can sometimes be challenging.[9]

In the Laboratory: Experimental Protocols and Optimization

A successful outcome for a Duff reaction hinges on careful attention to experimental detail. The following provides a representative protocol and a logical workflow for optimization.

General Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific substrates.

Reagents and Equipment:

-

Substituted phenol

-

Hexamethylenetetramine (HMTA)

-

Acid (e.g., glacial acetic acid, trifluoroacetic acid, or a mixture of glycerol and boric acid)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the phenol in the chosen acid solvent.

-

Addition of HMTA: To the stirred solution, add hexamethylenetetramine in one portion.

-

Heating: Heat the reaction mixture to the desired temperature (typically between 85-160°C) and maintain it for the required duration (which can range from 30 minutes to several hours).[11][14] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion, cool the reaction mixture and slowly add an aqueous acid solution (e.g., dilute sulfuric acid or hydrochloric acid) to hydrolyze the intermediate.

-

Work-up: Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to afford the pure this compound.

A Logic-Driven Workflow for Optimization

For substrates that prove to be challenging, a systematic approach to optimization is recommended. The following workflow can guide the experimental design:

Caption: A logical workflow for the optimization of the Duff reaction.

Modern Variants and Alternative Approaches

Research into the Duff reaction and related transformations is ongoing, with a focus on improving yields, expanding the substrate scope, and developing more environmentally benign procedures.

-

Trifluoroacetic Acid (TFA) as a Solvent: The use of TFA has been a significant advancement, often leading to improved yields and milder reaction conditions.[2][3][14]

-

Microwave-Assisted Duff Reaction: Microwave irradiation has been shown to accelerate the reaction, sometimes leading to higher yields in shorter reaction times.[15]

-

Catalytic Versions: The use of metal catalysts, such as zinc(II) acetate or copper species, has been explored to enhance the efficiency and selectivity of the reaction.[11][16]

-

Mechanochemistry: A mechanochemical approach, using a mixer mill and a solid reaction medium, has been developed to avoid the use of toxic solvents.[9]

-

Magnesium-Mediated ortho-Formylation: An alternative method involves the use of magnesium salts and paraformaldehyde, which can provide high yields of salicylaldehydes.[17][18]

Conclusion: A Timeless Reaction with a Bright Future

The Duff reaction, despite its age, remains a highly relevant and valuable method for the synthesis of ortho-hydroxybenzaldehydes. A deep understanding of its mechanism and its practical nuances is essential for leveraging its full potential. While challenges such as modest yields and a somewhat limited substrate scope persist, modern advancements, including the use of alternative solvents, catalysts, and energy sources, continue to enhance its utility. For the drug development professional and the research scientist, the Duff reaction is more than just a classic name reaction; it is a practical and powerful tool for the construction of complex molecular architectures from simple phenolic precursors.

References

- 1. synarchive.com [synarchive.com]

- 2. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 5. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. grokipedia.com [grokipedia.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. sciencemadness.org [sciencemadness.org]

- 18. chemistry.mdma.ch [chemistry.mdma.ch]

A Technical Guide to the Natural Occurrence, Biosynthesis, and Ecological Significance of Salicylaldehyde in the Plant Kingdom

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (2-hydroxybenzaldehyde) is an aromatic aldehyde that serves as a significant secondary metabolite in a diverse range of plant species. Far from being a mere metabolic curiosity, this compound is a key player in plant defense, allelopathy, and inter-species communication. Its potent biological activities, including antifungal, herbicidal, and insect-attracting properties, make it a molecule of substantial interest for applications in sustainable agriculture, pharmacology, and chemical ecology. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthetic origins, its multifaceted ecological roles, and the established methodologies for its extraction and analysis from plant matrices. The content herein is structured to provide both foundational knowledge and practical insights for professionals engaged in natural product chemistry, drug discovery, and plant science research.

Distribution of this compound in the Plant Kingdom

This compound is not ubiquitous but has been identified in various tissues and essential oils of several plant families. Its presence is often associated with characteristic aromas and specific ecological functions. The compound's distribution highlights its evolutionary importance in certain plant lineages as a versatile chemical agent.

The following table summarizes the documented occurrence of this compound in various plant species.

| Family | Genus/Species | Plant Part(s) | Primary Role/Note | Reference(s) |

| Polygonaceae | Fagopyrum esculentum (Buckwheat) | Groats/Seeds | Characteristic aroma component | [1][2] |

| Rosaceae | Filipendula ulmaria (Meadowsweet) | Flowers, Aerial Parts | High concentration in essential oil | [3][4][5] |

| Rosaceae | Filipendula vestita | Leaves | Dominant component of essential oil (51.5%) | [4] |

| Rosaceae | Filipendula hexapetala | Aerial Parts | Significant component of essential oil (13.7%) | [4] |

| Salicaceae | Populus nigra (Black Poplar) | Leaves, Bark | Volatile kairomone for pests | [6] |

| Asteraceae | Crepis foetida | Roots | Identified as a constituent | [5] |

| Apocynaceae | Rauwolfia caffra | Rind | Identified as a constituent | [5] |

| Rhamnaceae | Ceanothus velutinus | Leaves | Identified as a constituent | [5] |

| Lauraceae | Cinnamomum sp. (Cinnamon) | Essential Oil | Identified as a constituent | [5] |

Biosynthesis and Metabolism

The synthesis of this compound in plants is intricately linked to the broader benzenoid network, particularly the pathways leading to salicylic acid (SA). While the complete pathway for this compound itself is not fully elucidated in all species, evidence points towards its origin from the Phenylalanine Ammonia-Lyase (PAL) pathway.[7][8][9] This pathway is a cornerstone of secondary metabolism, responsible for producing a vast array of phenolic compounds.

2.1 The Phenylalanine Ammonia-Lyase (PAL) Pathway

The biosynthesis begins with the amino acid L-phenylalanine.

-

Deamination: Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.

-

β-Oxidation: trans-Cinnamic acid undergoes a series of reactions analogous to fatty acid β-oxidation within the peroxisome. This process shortens the side chain, ultimately yielding benzoyl-CoA.[7]

-

Formation of Benzaldehyde: A key branching point involves the enzyme benzaldehyde synthase, which is required for the formation of benzaldehyde.[7][8][10] Knockout studies in poplar have demonstrated that this step is crucial for the downstream production of related benzenoids, including benzyl benzoate and salicylic acid.[7][8]

-

Hydroxylation: It is hypothesized that this compound is formed via ortho-hydroxylation of benzaldehyde. This step introduces the hydroxyl group at the C2 position of the benzene ring, a critical feature of the molecule.

The diagram below illustrates the proposed biosynthetic route leading to this compound and related benzenoids via the PAL pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. This compound | C7H6O2 | CID 6998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Salicylic Aldehyde and Its Potential Use in Semiochemical-Based Pest Control Strategies Against Trypophloeus binodulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Salicylic acid biosynthesis via the PAL pathway requires benzaldehyde synthase and a benzyl salicylate-specific esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]

- 10. researchgate.net [researchgate.net]

Salicylaldehyde: A Cornerstone Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylaldehyde (2-hydroxybenzaldehyde), a seemingly simple aromatic aldehyde, stands as a titan in the realm of organic synthesis. Its unique bifunctional nature, possessing both a reactive aldehyde and a phenolic hydroxyl group in an ortho configuration, imparts a remarkable versatility that has been harnessed for the synthesis of a vast and diverse array of complex molecules.[1] This guide provides a comprehensive exploration of this compound's pivotal role as a precursor, delving into the mechanistic underpinnings of its key reactions, offering detailed and field-proven experimental protocols, and highlighting its applications in the synthesis of high-value compounds, particularly in the fields of medicinal chemistry and materials science. From the classical synthesis of coumarins and Schiff bases to the construction of sophisticated chelating agents and heterocyclic scaffolds, this document serves as a technical resource for chemists seeking to exploit the full potential of this indispensable building block.

Introduction: The Enduring Significance of a Versatile Phenolic Aldehyde

This compound is a colorless to pale yellow oily liquid characterized by a distinct bitter almond-like odor.[2][3] Its molecular structure, featuring a hydroxyl group ortho to a formyl group on a benzene ring, is the key to its broad utility in organic chemistry.[1][3] This arrangement facilitates intramolecular hydrogen bonding, influencing its reactivity and physical properties.[4]

Historically, this compound was famously prepared via the Reimer-Tiemann reaction, which involves the ortho-formylation of phenol using chloroform in a basic medium.[3][5] While this method is still relevant, other synthetic routes have also been developed.[6] The true value of this compound, however, lies not in its synthesis but in its subsequent transformations. It serves as a critical starting material for a multitude of valuable compounds, including pharmaceuticals, fragrances, dyes, and advanced materials.[1][7]

This guide will systematically explore the major classes of reactions where this compound functions as a key precursor, providing both theoretical understanding and practical, actionable protocols for the modern synthetic chemist.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆O₂ |

| Molecular Weight | 122.12 g/mol [3] |

| Appearance | Colorless to yellow oily liquid[2][5] |

| Odor | Bitter almond-like[2][5] |

| Melting Point | -7 °C[3][5] |

| Boiling Point | 196-197 °C[2][3][5] |

| Density | 1.146 g/mL at 25 °C[2] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and benzene[2][5] |

| CAS Number | 90-02-8[3] |

The Synthesis of Schiff Bases: A Gateway to Coordination Chemistry and Bioactive Molecules

One of the most fundamental and widely utilized reactions of this compound is its condensation with primary amines to form Schiff bases, also known as imines or azomethines.[8][9] This reaction proceeds through a nucleophilic addition of the amine to the aldehyde carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond characteristic of a Schiff base.[8]

The resulting this compound-derived Schiff bases are not merely simple imines; they are often multidentate ligands capable of forming stable complexes with a wide range of metal ions.[10] The phenolic hydroxyl group, in proximity to the imine nitrogen, provides a second coordination site, leading to the formation of robust chelate rings. This chelating ability is central to their application in catalysis, analytical chemistry, and the development of metal-based drugs.[5][10]

Mechanistic Rationale and Experimental Considerations

The formation of Schiff bases from this compound is typically a straightforward condensation reaction. The choice of solvent and catalyst, however, can significantly influence the reaction rate and yield. While often carried out in organic solvents like ethanol or methanol, environmentally friendly procedures using water as a solvent have also been developed, offering advantages such as reduced cost, toxicity, and flammability.[8] The reaction is often self-catalyzed, but acid or base catalysis can be employed to accelerate the process.

Experimental Protocol: Synthesis of a this compound-Based Schiff Base

This protocol describes a general, environmentally friendly procedure for the synthesis of a Schiff base from this compound and an amine in an aqueous medium.[8]

Materials:

-

This compound (0.01 mol)

-

Primary amine (e.g., aniline, ethylenediamine, 3-aminobenzoic acid) (0.01 mol)

-

Water (10 mL)

Procedure:

-

In a round-bottom flask, dissolve the amine (0.01 mol) in 10 mL of water.

-

To this solution, add this compound (0.01 mol).

-

Stir the reaction mixture vigorously at room temperature for 10 minutes.

-

The formation of a yellow precipitate indicates the formation of the Schiff base.

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid product with water to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator or a vacuum oven.

Characterization: The formation of the Schiff base can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, which will show the appearance of a characteristic C=N stretching vibration.

Salen Ligands: A Special Class of Schiff Base Ligands

A particularly important class of Schiff bases derived from this compound are the "salen" ligands, which are tetradentate C2-symmetric ligands synthesized from the condensation of this compound (two equivalents) and a diamine, most commonly ethylenediamine.[11][12]

Salen ligands are renowned for their ability to form stable complexes with a wide variety of metal ions, and these metal-salen complexes have found extensive applications as catalysts in numerous organic transformations, including asymmetric synthesis.[11][12]

The Synthesis of Coumarins: Building a Privileged Heterocyclic Scaffold

Coumarins are a large and important class of naturally occurring and synthetic heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties.[5][13] this compound is a key precursor for the synthesis of many coumarin derivatives through several named reactions.

Knoevenagel Condensation: A Versatile Route to Coumarins

The Knoevenagel condensation provides a mild and general method for the synthesis of coumarins.[14] This reaction involves the condensation of this compound with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate, in the presence of a weak base like piperidine.[14][15] The reaction proceeds through an initial Knoevenagel condensation to form a substituted alkene, which then undergoes an intramolecular cyclization (lactonization) to yield the coumarin ring system.

Experimental Protocol: Synthesis of Coumarin-3-carboxylic Acid via Knoevenagel Condensation

This two-step protocol describes the synthesis of coumarin-3-carboxylic acid starting from this compound and diethyl malonate.[14]

Part 1: Synthesis of Ethyl Coumarin-3-carboxylate

Materials:

-

This compound (1.0 g, 8.2 mmol)

-

Diethyl malonate (1.5 g, 9.4 mmol)

-

Absolute ethanol (5 mL)

-

Piperidine (0.1 mL)

-

Acetic acid (1 drop)

Procedure:

-

To a 25 mL round-bottom flask, add this compound, diethyl malonate, absolute ethanol, piperidine, and one drop of acetic acid.

-

Fit the flask with a reflux condenser and a CaCl₂ drying tube.

-

Heat the reaction mixture to reflux using a heating mantle.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using 60% diethyl ether/petroleum ether as the eluent.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, ethyl coumarin-3-carboxylate, will precipitate as a solid.

-

Collect the solid by filtration and wash with cold ethanol.

Part 2: Hydrolysis to Coumarin-3-carboxylic Acid

Procedure: The ethyl coumarin-3-carboxylate obtained in Part 1 is then hydrolyzed using a strong base, such as sodium hydroxide, followed by acidification to yield the final product, coumarin-3-carboxylic acid.

Other Methods for Coumarin Synthesis from this compound

While the Knoevenagel condensation is widely used, other methods for synthesizing coumarins from this compound include:

-

Perkin Reaction: This reaction involves the condensation of this compound with an acid anhydride, such as acetic anhydride, in the presence of a weak base like sodium acetate.[14][16] The mechanism involves an initial aldol-type condensation followed by intramolecular esterification.[14][16]

-

Tandem Reactions: More recent methods involve the tandem reaction of this compound with compounds like aryl-substituted 1,1-dibromo-1-alkenes under transition-metal-free conditions.[17]

This compound in the Synthesis of Other Heterocyclic Systems

Beyond coumarins, the reactivity of this compound allows for its use as a precursor to a variety of other important heterocyclic scaffolds.

Chromenes and Chromanes

The reaction of this compound with α,β-unsaturated compounds can lead to the formation of chromene and chromane derivatives.[18][19] These reactions often proceed via an initial oxo-Michael addition of the phenolic hydroxyl group to the unsaturated system, followed by an intramolecular aldol-type condensation.[18][19]

Benzofurans

Benzofurans can be prepared from this compound by reaction with α-halo ketones.[5] This synthesis proceeds through an intermolecular aldol condensation of an intermediate product.[5]

Applications in Drug Development and Materials Science

The derivatives of this compound are of significant interest to researchers in drug development and materials science due to their diverse biological activities and functional properties.

Medicinal Chemistry

-

Antimicrobial Agents: this compound-derived Schiff bases and their metal complexes have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[8][10][20]

-

Anticancer Agents: Certain this compound benzoylhydrazone derivatives have shown potent and selective activity against various cancer cell lines, particularly leukemia.[21]

-

Other Therapeutic Applications: this compound derivatives are also investigated for their antimalarial, anti-inflammatory, antiviral, and antipyretic properties.[10]

Materials Science

-

Chelating Agents: The ability of this compound derivatives, particularly Schiff bases, to chelate metal ions is utilized in various applications, including the colorimetric detection of heavy metal ions in water samples.[5][13]

-

Catalysis: As previously mentioned, metal-salen complexes are powerful catalysts for a wide range of organic transformations, playing a crucial role in both academic research and industrial processes.[11]

Conclusion

This compound's enduring importance in organic synthesis is a testament to its remarkable versatility. The strategic placement of a hydroxyl and an aldehyde group on an aromatic ring provides a powerful synthetic handle for the construction of a vast and diverse range of molecular architectures. From the fundamental synthesis of Schiff bases and coumarins to the development of complex heterocyclic systems and functional materials, this compound continues to be an indispensable tool for synthetic chemists. As the demand for novel bioactive molecules and advanced materials grows, the creative and efficient utilization of this cornerstone precursor will undoubtedly continue to drive innovation in the chemical sciences.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 90-02-8 [chemicalbook.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. scienceinfo.com [scienceinfo.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. recentscientific.com [recentscientific.com]

- 9. saudijournals.com [saudijournals.com]

- 10. The important applications of salicylaldehyde_Chemicalbook [chemicalbook.com]

- 11. Salen ligand - Wikipedia [en.wikipedia.org]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. hkasme.org [hkasme.org]

- 14. books.rsc.org [books.rsc.org]

- 15. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciforum.net [sciforum.net]

- 17. Base-promoted synthesis of coumarins from salicylaldehydes and aryl-substituted 1,1-dibromo-1-alkenes under transition-metal-free conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. BJOC - Reactions of this compound and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

- 19. Reactions of this compound and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antimicrobial this compound Schiff bases: synthesis, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Schiff Bases from Salicylaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of Schiff bases derived from this compound, compounds of significant interest in coordination chemistry, catalysis, and pharmaceutical development. We will delve into the fundamental reaction mechanism, explore the critical role of reaction parameters, and present validated, step-by-step protocols for their synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking both a theoretical understanding and practical, field-proven methodologies for the preparation of these versatile molecules.

Introduction: The Significance of this compound-Derived Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). Those derived from this compound (2-hydroxybenzaldehyde) are particularly noteworthy due to the intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen. This structural feature imparts significant stability and unique coordination properties to the molecule. This compound-derived Schiff bases, often referred to as salen-type ligands when used in coordination chemistry, are renowned for their ability to form stable complexes with a wide range of metal ions. These metal complexes have found applications in diverse fields, including:

-

Homogeneous and Heterogeneous Catalysis: Acting as catalysts in various organic transformations such as oxidation, reduction, and asymmetric synthesis.

-

Biological and Medicinal Chemistry: Exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

-

Materials Science: Serving as building blocks for fluorescent sensors, molecular magnets, and liquid crystals.

The versatility and importance of these compounds necessitate a thorough understanding of their synthesis to enable the rational design of new molecules with tailored properties.

The Core Mechanism: Nucleophilic Addition and Dehydration

The formation of a Schiff base from this compound and a primary amine is a reversible condensation reaction that proceeds in two principal stages: nucleophilic addition and subsequent dehydration.

Stage 1: Nucleophilic Addition The reaction is typically initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This step is often the rate-determining step and can be influenced by the pH of the reaction medium. An acidic environment can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. However, excessive acidity can protonate the amine, rendering it non-nucleophilic and inhibiting the reaction. This initial addition results in the formation of an unstable carbinolamine intermediate.

Stage 2: Dehydration The carbinolamine intermediate then undergoes dehydration to form the stable imine. This elimination of a water molecule is the driving force for the reaction and is typically acid or base-catalyzed. The presence of the ortho-hydroxyl group in this compound can participate in this step through intramolecular hydrogen bonding, facilitating the departure of the water molecule.

Diagram of the Reaction Mechanism

Caption: General mechanism for the acid-catalyzed formation of a Schiff base.

Critical Parameters in Schiff Base Synthesis

The successful synthesis of this compound-derived Schiff bases with high yield and purity is contingent upon the careful control of several experimental parameters.

Choice of Solvent

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction equilibrium. Alcohols, such as methanol and ethanol, are commonly employed due to their ability to dissolve both this compound and a wide range of primary amines. Moreover, their polarity can help stabilize the charged intermediates formed during the reaction. In some cases, aprotic solvents like toluene or benzene can be used, often in conjunction with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the product side.

Role of Catalysts

While many Schiff base formations proceed readily without a catalyst, the reaction rate can be significantly enhanced by the addition of an acid or base catalyst.

-

Acid Catalysis: A few drops of a strong acid like glacial acetic acid or sulfuric acid can protonate the carbonyl oxygen of this compound, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.

-

Base Catalysis: In some instances, a base can deprotonate the amine, increasing its nucleophilicity. However, acid catalysis is more commonly employed for this reaction.

Reaction Temperature

The reaction is typically carried out at room temperature or with gentle heating (reflux). Increasing the temperature generally increases the reaction rate but can also lead to the formation of side products. The optimal temperature is dependent on the specific reactants and solvent used.

Reactant Stoichiometry

A 1:1 molar ratio of this compound to the primary amine is typically used. However, in some cases, a slight excess of the amine may be employed to ensure complete conversion of the this compound.

Validated Synthetic Protocols

The following protocols are presented as robust and reproducible methods for the synthesis of this compound-derived Schiff bases.

Protocol 1: Conventional Synthesis in Ethanol

This method is a widely used, straightforward approach suitable for a broad range of primary amines.

Methodology:

-

Reactant Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: To this stirring solution, add the primary amine (1.0 eq) dropwise at room temperature.

-

Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or reflux for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the colored Schiff base product often precipitates from the solution. If not, the solution can be cooled in an ice bath to induce crystallization.

-

Purification: The solid product is collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried in a vacuum oven. Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be performed for further purification.

Diagram of the Conventional Synthesis Workflow

Caption: Workflow for the conventional synthesis of this compound Schiff bases.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in shorter reaction times and is considered a green chemistry approach.

Methodology:

-

Reactant Mixture: In a microwave-safe reaction vessel, mix this compound (1.0 eq) and the primary amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol) or under solvent-free conditions.

-

Catalyst Addition: Add a catalytic amount of an acid, such as glacial acetic acid.

-

Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specific power and temperature for a short duration (typically 2-10 minutes).

-

Product Isolation and Purification: After cooling, the product is isolated and purified as described in Protocol 1.

Comparative Data of Synthesis Methods

| Method | Catalyst | Solvent | Time | Yield (%) | Reference |

| Conventional | Acetic Acid | Ethanol | 2-4 hours | 85-95% | |

| Microwave | Acetic Acid | Ethanol | 3-5 min | 90-98% | |

| Ultrasound | None | None | 15-30 min | 92-97% |

Characterization of this compound Schiff Bases

Once synthesized, the identity and purity of the Schiff base must be confirmed using various analytical techniques:

-

Spectroscopic Methods:

-

FT-IR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the C=N (azomethine) group in the range of 1610-1640 cm⁻¹ and the disappearance of the C=O (carbonyl) band of this compound (around 1665 cm⁻¹) and the N-H stretching bands of the primary amine.

-

¹H NMR Spectroscopy: The formation of the imine bond is evidenced by the appearance of a singlet for the azomethine proton (-CH=N-) in the region of δ 8.0-9.0 ppm. The disappearance of the aldehyde proton signal of this compound (around δ 9.9 ppm) also confirms the reaction.

-

UV-Vis Spectroscopy: this compound Schiff bases exhibit characteristic absorption bands in the UV-visible region, which can be used to study their electronic properties.

-

-

Melting Point Determination: A sharp and well-defined melting point is indicative of a pure compound.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N), which can be compared with the calculated values for the expected molecular formula.

Conclusion and Future Outlook

The synthesis of Schiff bases from this compound is a fundamental and versatile transformation in organic chemistry. The methodologies presented in this guide, from conventional heating to modern microwave-assisted techniques, provide a robust toolkit for the preparation of these valuable compounds. The choice of method will depend on the specific requirements of the research, including desired yield, purity, and environmental considerations. As the demand for novel catalysts, therapeutic agents, and advanced materials continues to grow, the development of more efficient and sustainable methods for the synthesis of this compound-derived Schiff bases will remain an active and important area of research.

Whitepaper: A Senior Application Scientist's Guide to the Synthesis of Coumarin Derivatives from Salicylaldehyde

Abstract

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a critical class of scaffolds in medicinal chemistry and materials science, exhibiting a vast range of biological activities including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthetic versatility of the coumarin core allows for extensive functionalization, making it a privileged structure in drug development. This technical guide provides an in-depth analysis of the principal synthetic methodologies for constructing coumarin derivatives, with a strategic focus on pathways originating from salicylaldehyde. We will dissect the mechanistic underpinnings, operational protocols, and critical process parameters of the Perkin, Knoevenagel, and Wittig reactions. This document is designed for researchers, chemists, and drug development professionals, offering field-proven insights to guide experimental design, optimize reaction outcomes, and troubleshoot common synthetic challenges.

Chapter 1: Foundational Strategies in Coumarin Synthesis

The selection of a synthetic route is a critical decision point dictated by the desired substitution pattern on the coumarin ring, the availability of starting materials, and the required reaction conditions. This compound serves as a versatile and cost-effective precursor, providing a direct pathway to the core benzopyrone structure through several classic name reactions.[2] This guide focuses on the three most robust and widely adopted methods originating from this key starting material.

The Perkin Reaction: High-Temperature Cyclization

The Perkin reaction is a cornerstone method for synthesizing the parent coumarin ring.[3] It involves the high-temperature condensation of this compound with acetic anhydride, catalyzed by a weak base, typically the sodium or potassium salt of the corresponding acid (e.g., sodium acetate).[3][4]

The reaction's efficacy hinges on a sequence of carefully controlled steps initiated by the base. The alkali salt, such as sodium acetate, acts as the catalyst by deprotonating acetic anhydride to form a reactive enolate. This carbanion then executes a nucleophilic attack on the electrophilic carbonyl carbon of this compound. The resulting aldol-type intermediate undergoes dehydration to form o-hydroxycinnamic acid, which, under the high-temperature conditions, spontaneously undergoes an intramolecular esterification (lactonization) to yield the thermodynamically stable coumarin ring.[3][4] The high temperature (180-200°C) is a critical parameter, providing the necessary activation energy for both the dehydration and the final ring-closing lactonization steps.[1][5]

This protocol is designed for reproducibility and safety. Each step includes a rationale to ensure the process is self-validating.

-

Reagent Preparation (Anhydrous Conditions): Combine this compound (1.0 mol), anhydrous sodium acetate (≤1.0 mol), and acetic anhydride (1.5 - 3.0 mol) in a round-bottom flask equipped with a reflux condenser and a distillation head.

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of acetic anhydride. Maintaining the molar concentration of sodium acetate at or below that of this compound has been shown to simplify product purification by allowing for fractional distillation.[5]

-

-

Thermal Ramp-Up: Gradually heat the mixture to approximately 160°C over one hour. Acetic acid, a byproduct, will begin to distill off.

-

Causality: A slow, controlled heating ramp prevents thermal runaway and ensures a homogenous reaction progression. The removal of acetic acid helps drive the equilibrium towards the product side.

-

-

Reaction Maintenance: Increase the temperature to 180°C and maintain for 2-3 hours. Additional portions of acetic anhydride can be added periodically if required by the specific procedure.[5]

-

Causality: This sustained high-temperature phase is essential for the dehydration and lactonization steps, which have high activation barriers.

-

-

Work-up and Purification: After cooling, the reaction mixture can be purified. Traditionally, this involves pouring the mixture into water to precipitate the crude coumarin, followed by recrystallization. Alternatively, if molar ratios were controlled as in step 1, the coumarin can be separated by fractional distillation under reduced pressure at temperatures up to 250°C.[1][5]

-

Causality: The choice of purification depends on the reaction scale and purity requirements. Distillation is often more efficient for larger scales, avoiding aqueous waste streams.

-

Chapter 2: The Knoevenagel Condensation: Milder Conditions for C3-Functionalization

For the synthesis of coumarins with substituents at the C3 position, the Knoevenagel condensation offers a more versatile and generally milder alternative to the Perkin reaction.[6] The reaction condenses this compound with a compound containing an "active methylene" group, catalyzed by a weak organic base.[1][6]

The key to this reaction is the "active methylene compound"—a molecule where a CH₂ group is flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), such as diethyl malonate or ethyl acetoacetate.[7] The weak base (e.g., piperidine, L-proline) is sufficiently strong to deprotonate this highly acidic methylene group, creating a stabilized carbanion.[1][2] This nucleophile then attacks the this compound carbonyl. The subsequent steps involve a Knoevenagel condensation to form a vinylogous acid, followed by a rapid, spontaneous intramolecular transesterification that closes the ring to form the coumarin derivative. The mild conditions (often room temperature to 80°C) are a significant advantage, tolerating a wider range of functional groups than the Perkin reaction.[1][6]

This protocol is adapted from established laboratory procedures for the synthesis of coumarin-3-carboxylic acid derivatives.[6]

-

Reaction Setup: In a 25 mL round-bottom flask, add this compound (8.2 mmol), diethyl malonate (9.4 mmol), absolute ethanol (5 mL), piperidine (0.1 mL), and one drop of glacial acetic acid.[6]

-

Causality: Diethyl malonate is used in slight excess to ensure complete consumption of the limiting this compound. Piperidine acts as the base catalyst, while the drop of acetic acid helps to buffer the reaction and prevent side reactions. Ethanol is a suitable polar protic solvent for this condensation.

-

-